5-Ethoxy-2,1,3-benzothiadiazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1753-21-5 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-6-3-4-7-8(5-6)10-12-9-7/h3-5H,2H2,1H3 |
InChI Key |
VUOYAIIFFXTIML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NSN=C2C=C1 |
Origin of Product |
United States |
The Significance of the Btd Core in Heterocyclic Chemistry
The 2,1,3-benzothiadiazole (B189464) (BTD) core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This unique structure imparts significant chemical and physical properties. The BTD unit is inherently electron-deficient, making it an excellent electron acceptor. acs.orgnih.gov This characteristic is central to its utility in a variety of applications, from organic electronics to chemical biology.
The planarity of the BTD core, a result of the fused ring system, facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconducting materials. researchgate.net Furthermore, the presence of nitrogen and sulfur heteroatoms provides sites for non-covalent interactions, influencing molecular packing and material morphology. researchgate.net The aromaticity of the BTD system allows it to undergo standard aromatic substitution reactions, enabling the synthesis of a wide array of functionalized derivatives. wikipedia.org
The Evolution of Research on Substituted Btds, with an Emphasis on Ethoxy Derivatives
Initial research on BTD, which dates back to the 19th century, focused on its fundamental synthesis and chemical reactivity. wikipedia.org The Hurd-Moriarty synthesis, a reaction of o-phenylenediamine (B120857) with thionyl chloride, remains a common method for its preparation. ontosight.ai Over time, the focus of BTD research has shifted towards the exploration of its derivatives and their application in materials science.
The introduction of various substituents onto the BTD core has been a key strategy to modulate its electronic and photophysical properties. The attachment of electron-donating groups, such as the ethoxy group at the 5-position, to the electron-accepting BTD core creates a "push-pull" system. This intramolecular charge transfer (ICT) character is fundamental to the design of materials with tailored optical and electronic properties. nih.gov Research has shown that even simple modifications, like the introduction of an amino group at the 4-position, can significantly alter the absorption spectrum of the BTD core. nih.gov The development of regioselective C-H functionalization and borylation techniques has further expanded the toolkit for creating diverse and specifically substituted BTDs, including those with unsymmetrical substitution patterns which were previously difficult to access. acs.org
An Overview of Electron Accepting Heterocycles in Contemporary Chemical Research
Electron-accepting heterocycles are a cornerstone of modern chemical research, playing a pivotal role in the development of functional organic materials. These molecules are characterized by the presence of heteroatoms (such as nitrogen, oxygen, or sulfur) within their ring structures, which imparts a degree of electron deficiency. rsc.org This electron-accepting nature is critical for creating donor-acceptor (D-A) systems, which are the basis for many organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. nih.govresearchgate.net
Beyond BTD, other important electron-accepting heterocycles include triazines, tetrazines, and various polyazoles. oldcitypublishing.com The choice of heterocycle allows for the fine-tuning of the electronic properties of the resulting material. The stability and processability of these heterocyclic compounds also contribute to their widespread use. The ability to systematically modify their structure through synthetic chemistry provides a powerful means to control their energy levels (HOMO and LUMO), band gaps, and charge transport characteristics. mdpi.com
Contextualizing 5 Ethoxy 2,1,3 Benzothiadiazole Within π Conjugated Systems
Established Synthetic Routes to the 2,1,3-Benzothiadiazole Nucleus
The formation of the BTD core is a critical first step in the synthesis of many of its derivatives, including the 5-ethoxy variant. The classical and most direct methods involve the cyclization of substituted ortho-phenylenediamines.
Cyclization Reactions from Substituted o-Phenylenediamines
The most prevalent method for constructing the 2,1,3-benzothiadiazole ring system is the reaction of an ortho-phenylenediamine with a sulfur-containing reagent. In the case of this compound, the synthesis commences with 4-ethoxy-1,2-phenylenediamine. This precursor undergoes a cyclization reaction, typically with thionyl chloride (SOCl₂), to form the desired heterocyclic core. The reaction proceeds by the formation of a sulfinamide intermediate which then undergoes dehydrative cyclization.
| Precursor | Reagent | Solvent | Conditions | Product | Yield |
| 4-Ethoxy-1,2-phenylenediamine | Thionyl chloride (SOCl₂) | Pyridine | Reflux | This compound | High |
This table represents a generalized procedure based on established methods for BTD synthesis.
Alternative Precursor-Based Synthetic Strategies
Regioselective Functionalization and Derivatization Approaches for this compound
Direct functionalization of the pre-formed 2,1,3-benzothiadiazole ring is a powerful and atom-economical approach to introduce substituents at specific positions. Modern catalytic methods have enabled the selective activation of C-H bonds, providing a direct route to a wide array of derivatives.
Direct C-H Functionalization Strategies
The electron-deficient nature of the 2,1,3-benzothiadiazole ring makes it an interesting substrate for C-H functionalization reactions. These methods avoid the need for pre-functionalized starting materials, offering a more streamlined synthetic pathway.
Iridium-catalyzed C-H borylation has emerged as a robust method for the regioselective functionalization of aromatic compounds. For 2,1,3-benzothiadiazole, this reaction can be directed to the C4 and C5 positions. In the case of synthesizing this compound, a strategy could involve the borylation of the parent BTD followed by oxidation and etherification. More directly, the C-H borylation of this compound itself can provide versatile boronate esters, which are key intermediates for a variety of cross-coupling reactions. These borylated derivatives can be subsequently transformed into a range of functionalized products through reactions like Suzuki-Miyaura coupling (for arylation), Chan-Lam coupling (for amination), and oxidation (for hydroxylation).
A recent study demonstrated the direct C-H functionalization of the parent 2,1,3-benzothiadiazole, which can be adapted for the ethoxy derivative. diva-portal.org The regioselective Ir-catalyzed C-H borylation allows access to versatile 5-boryl BTD building blocks. diva-portal.org These can then undergo various transformations.
| Substrate | Catalyst | Boron Source | Subsequent Reaction | Product Type |
| 2,1,3-Benzothiadiazole | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | Oxidation, then Etherification | 5-Alkoxy-2,1,3-benzothiadiazole |
| This compound | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | Suzuki-Miyaura Coupling | 4-Aryl-5-ethoxy-2,1,3-benzothiadiazole |
| 5-Boryl-2,1,3-benzothiadiazole | - | - | Chan-Lam Coupling | 5-Amino-2,1,3-benzothiadiazole Derivatives |
This table illustrates the potential transformations following Ir-catalyzed C-H borylation.
Rhodium catalysis has also been successfully employed for the direct functionalization of the BTD core. Rh-catalyzed oxidative C-H/C-H coupling reactions enable the formation of C-C bonds between the BTD scaffold and other aromatic or heteroaromatic systems. Similarly, Rh-catalyzed alkenylation introduces vinyl groups onto the BTD ring. These reactions are typically directed by a functional group on the BTD molecule. For instance, a directing group at a specific position can guide the rhodium catalyst to activate a neighboring C-H bond, leading to highly regioselective functionalization. While specific examples for this compound are still emerging, studies on other BTD derivatives have demonstrated the feasibility of this approach. For example, a recent publication has shown the Rh-catalyzed oxidative C-H/C-H coupling of a BTD derivative with 2-methylthiophene. diva-portal.org
| BTD Derivative | Coupling Partner | Catalyst System | Product |
| Carboxylate-substituted BTD | 2-Methylthiophene | [RhCp*Cl₂]₂ / AgOAc | Arylated BTD Derivative |
| Carboxylate-substituted BTD | Alkene | [Rh(OAc)₂]₂ / Cu(OAc)₂ | Alkenylated BTD Derivative |
This table showcases the potential of Rh-catalyzed C-H functionalization on the BTD core based on recent literature.
Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the peripheral functionalization of the this compound core, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. These methods offer high efficiency and functional group tolerance, making them indispensable in the synthesis of complex BTD-based molecules.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Attachment
The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org This reaction is particularly valuable for attaching aryl and heteroaryl moieties to the this compound scaffold. The general applicability of Suzuki-Miyaura coupling extends to a variety of substrates, including those with sensitive functional groups, due to the relatively mild reaction conditions and the low toxicity of the boron-containing byproducts. nih.gov
For the synthesis of 5-aryl- or 5-heteroaryl-substituted 2,1,3-benzothiadiazoles, a common strategy involves the coupling of a halogenated this compound precursor with an appropriate aryl- or heteroarylboronic acid or its ester. For instance, the Suzuki-Miyaura coupling of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a frequently used method to create larger, more complex molecules and conductive polymers. wikipedia.org While direct examples for the 5-ethoxy derivative are not explicitly detailed in the provided results, the methodology is broadly applicable. The synthesis of a C5-phenyl BTD derivative has been achieved via Suzuki-Miyaura cross-coupling between the corresponding C5-B(pin) derivative and bromobenzene. diva-portal.org
Key components of a typical Suzuki-Miyaura reaction include a palladium catalyst, a base, and a suitable solvent.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PEPPSI-IPr | K2CO3 | Toluene (B28343)/Methanol (1:1 v/v) | 80 | Not specified | diva-portal.org |
| Pd(PPh3)4 | K2CO3 | Toluene/H2O/MeOH | Reflux | 55 (for a related diaryl thiadiazole) | nih.gov |
This table presents representative conditions for Suzuki-Miyaura coupling reactions involving related benzothiadiazole or thiadiazole systems.
The optimization of these conditions, such as the choice of ligand on the palladium catalyst and the base, can significantly impact the reaction's efficiency and yield. rsc.org For example, sterically bulky and electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the coupling of a wide range of substrates. nih.gov
Stille Coupling and Other Metal-Catalyzed Linkages
The Stille coupling reaction provides an alternative and complementary method to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds. This reaction utilizes organotin reagents as the coupling partners with organic halides or triflates, catalyzed by palladium complexes. libretexts.orguwindsor.ca A key advantage of the Stille coupling is its high tolerance for a wide variety of functional groups, making it particularly suitable for the synthesis of complex and highly functionalized molecules. uwindsor.ca
The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
While specific examples detailing the Stille coupling for the direct functionalization of this compound are not prevalent in the provided search results, the methodology's broad scope suggests its applicability. The reaction is effective for coupling sp2-hybridized carbons, such as those in aryl and alkenyl groups. libretexts.org
| Catalyst | Ligand | Solvent | Notes | Reference |
| Pd(PPh3)4 | PPh3 | Various | Widely used catalyst. | libretexts.org |
| Pd(dba)2 | --- | Various | Common Pd(0) source. | libretexts.org |
This table highlights common catalysts used in Stille coupling reactions.
Although highly effective, the toxicity of organotin reagents is a significant drawback of the Stille coupling compared to the Suzuki-Miyaura reaction. libretexts.org
Other metal-catalyzed cross-coupling reactions, though not as extensively detailed for this specific compound in the search results, also represent potential avenues for functionalization.
Sonogashira Cross-Coupling for Alkynyl Systems
The Sonogashira cross-coupling reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. A notable feature of this reaction is the use of a copper co-catalyst, typically a copper(I) salt like CuI.
This methodology has been successfully applied to create π-extended molecular systems based on the 2,1,3-benzothiadiazole core. wikipedia.org For example, oligomers with extended thiophene (B33073) units as electron donors and 2,1,3-benzothiadiazole as an electron acceptor have been synthesized using Sonogashira coupling. These materials exhibit low HOMO-LUMO gaps, making them interesting for applications in organic semiconductors. wikipedia.org
A typical Sonogashira coupling procedure involves a palladium catalyst, a copper(I) co-catalyst, a base (usually an amine like triethylamine), and a suitable solvent.
| Catalyst | Co-catalyst | Base | Solvent | Application | Reference |
| Not specified | Not specified | Not specified | Not specified | Synthesis of 1,5-enyne and alkynyl ketone substrates. | beilstein-journals.org |
| Not specified | Not specified | Not specified | Not specified | Synthesis of ethynyl (B1212043) derivatives of verdazyls. | researchgate.net |
This table indicates the general application of Sonogashira coupling in the synthesis of complex organic molecules.
Optimization of Reaction Conditions and Yield Enhancement for this compound Syntheses
The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are often tuned include the choice of catalyst, solvent, base, temperature, and reaction time.
For cross-coupling reactions like the Suzuki-Miyaura coupling, catalyst selection is critical. The use of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands, can significantly improve reaction outcomes, especially with challenging substrates. nih.gov Running reactions in water with low catalyst loadings is also a focus for developing more sustainable and industrially viable processes. rsc.org
In the context of synthesizing the BTD core itself, the reaction of o-phenylenediamine (B120857) with thionyl chloride is a high-yielding method. wikipedia.org For functionalized BTDs, optimization can involve exploring different synthetic routes. For instance, a one-pot procedure involving Ir-catalyzed C-H borylation followed by in-situ oxidation has been shown to be an efficient route to 5-hydroxy BTD, which can then be alkylated to the ethoxy derivative. diva-portal.org
The development of photocatalyst- and metal-free synthesis methods, such as the visible-light-mediated synthesis of benzothiazoles from α-keto acids and 2-aminothiophenols, represents a move towards more environmentally friendly synthetic protocols. researchgate.net While not directly applied to this compound in the provided information, these innovative approaches highlight the ongoing efforts to optimize synthetic efficiency and sustainability in heterocyclic chemistry.
| Reaction Type | Key Optimization Parameters | Goal | Reference |
| Suzuki-Miyaura Coupling | Catalyst loading, solvent, ligand | Increase yield, reduce catalyst usage, improve sustainability | rsc.org |
| Benzothiazole (B30560) Synthesis | Light source, solvent, absence of photocatalyst | Improve yield, develop metal-free conditions | researchgate.net |
| General Synthesis | Reaction time, temperature, reagent stoichiometry | Maximize yield, minimize byproducts | researchgate.net |
This table summarizes key areas of optimization for the synthesis of benzothiadiazole derivatives.
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for heterocyclic compounds, including this compound and its derivatives. While specific green synthesis protocols for this compound are not extensively detailed in dedicated studies, the principles of green chemistry can be applied to its logical synthetic pathways, primarily focusing on the synthesis of its precursors and the final cyclization step. The conventional synthesis of 2,1,3-benzothiadiazoles typically starts from corresponding ortho-phenylenediamines. wikipedia.org For this compound, the key intermediate is 4-ethoxy-1,2-phenylenediamine .
Green approaches aim to reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources. These principles can be applied to the synthesis of this compound by modifying the synthesis of its diamine precursor and the subsequent ring-closure reaction.
Advancements in Greener Synthesis of Precursors:
The synthesis of substituted o-phenylenediamines, such as 4-ethoxy-1,2-phenylenediamine, traditionally involves multi-step processes that may use harsh reagents and generate significant waste. Green chemistry offers alternatives, such as catalytic hydrogenation using more environmentally benign catalysts. For instance, processes for producing similar compounds like 1,4-phenylenediamine from 1,4-dihydroxybenzene have been developed using reusable acidic alumina (B75360) catalysts, which represents a move towards more sustainable manufacturing. google.com The development of efficient catalytic systems for the selective reduction of nitro groups in precursors like 4-ethoxy-1,2-dinitrobenzene (B13963232) or the amination of ethoxy-substituted phenols presents a key area for green innovation.
Eco-Friendly Cyclization Methodologies:
The cyclization of the o-phenylenediamine precursor to form the benzothiadiazole ring is another critical step where green principles can be implemented. Traditional methods may use reagents like thionyl chloride, which can be hazardous. wikipedia.org Greener alternatives for the synthesis of related benzothiazole and thiadiazole structures have been explored and show promise for application to this compound.
These greener methodologies include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govbau.edu.trnih.gov The application of microwave irradiation to the reaction of 4-ethoxy-1,2-phenylenediamine with a sulfur-donating reagent could provide a rapid and efficient route to the target compound. nih.govbau.edu.tr
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. bepls.com For related thiazole (B1198619) syntheses, water has been successfully used as a solvent, minimizing the environmental impact of the process. bepls.com
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed efficiently without a catalyst or by avoiding heavy metal catalysts is highly desirable. bepls.com Some multi-component reactions for thiazole synthesis have been shown to work well under catalyst-free conditions, which simplifies purification and reduces toxic waste. bepls.com
Use of Recyclable and Benign Catalysts: When catalysts are necessary, the focus is on using those that are recyclable and environmentally benign. mdpi.com For example, molecular iodine and basic alumina have been used as effective and greener catalysts in the synthesis of other thiadiazole derivatives. mdpi.com Biocatalysts, such as chitosan-based materials, are also emerging as eco-friendly options for promoting the synthesis of heterocyclic compounds. nih.govmdpi.com
The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies developed for analogous compounds.
| Green Chemistry Principle | Potential Application in Synthesis of this compound | Benefit |
| Energy Efficiency | Microwave-assisted cyclization of 4-ethoxy-1,2-phenylenediamine. | Reduced reaction time, lower energy usage. nih.govbau.edu.tr |
| Safer Solvents | Using water, ethanol, or PEG-400 as the reaction medium. | Reduced toxicity and environmental pollution. bepls.com |
| Catalysis | Employing reusable catalysts like acidic alumina for precursor synthesis or molecular iodine/basic alumina for cyclization. | Catalyst can be recovered and reused, minimizing waste. google.commdpi.com |
| Renewable Feedstocks | Using biocatalysts such as modified chitosan (B1678972) for the cyclization step. | Utilizes renewable resources, biodegradable. nih.govmdpi.com |
| Atom Economy | Designing one-pot or multi-component reactions that incorporate most atoms from the reactants into the final product. | Higher efficiency, less waste generation. bepls.com |
While direct, documented green synthesis methods for this compound are still emerging, the extensive research into greening the synthesis of related benzothiazole and thiadiazole compounds provides a clear and promising roadmap for developing more sustainable manufacturing processes for this important chemical. bepls.commdpi.com
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Configuration
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and electronic configuration of 2,1,3-benzothiadiazole (BTD) derivatives.
For instance, DFT calculations using the B3LYP functional with a 6-31G** basis set have been employed to attain and analyze the geometries of ethoxy-phenyl-benzodiazepine-2-thione (EPBZ) and its derivatives, confirming their stability. espublisher.com These studies provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms, which are critical for its chemical and physical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties.
For the parent this compound, the HOMO-LUMO gap is approximately 3.88 eV, indicating good kinetic stability. espublisher.com In many BTD derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting benzothiadiazole core. researchgate.netnih.gov This separation of the frontier orbitals is characteristic of donor-acceptor molecules and is fundamental to their use in optoelectronic applications. researchgate.net
Computational studies on various BTD derivatives have shown that their HOMO-LUMO energy gaps can be tuned by introducing different functional groups. espublisher.com For example, the energy gaps for derivatives of an EPBZ molecule were found to be in the range of 2.88 - 4.01 eV. espublisher.com This tunability is crucial for designing materials with specific electronic and optical properties for applications in organic electronics. researchgate.netnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound (Parent Compound) | -5.88 | -2.00 | 3.88 espublisher.com |
| EPBZ Derivatives | Data not available | Data not available | 2.88 - 4.01 espublisher.com |
| BTD Derivative 2a | -5.12 | Data not available | Data not available nih.gov |
| BTD Derivative 2b | -5.24 | Data not available | Data not available nih.gov |
| BTD Derivative 2c | -4.78 | Data not available | Data not available nih.gov |
| BTD Derivative 2d | -5.12 | Data not available | Data not available nih.gov |
The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can generate electron density maps and analyze charge distribution, providing insights into reactive sites. In donor-acceptor type molecules based on BTD, a significant charge transfer from the donor to the acceptor moiety is often observed upon electronic excitation. researchgate.net
For instance, in a study of N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine, DFT calculations revealed details about the charge distribution in the ground and excited states, which helped in understanding the photophysical properties of the compound and its metal complexes. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their optical properties, such as absorption and emission spectra. mdpi.commdpi.com
TD-DFT calculations can simulate the electronic absorption spectra of molecules by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. mdpi.com These simulations help in assigning the experimentally observed absorption bands to specific electronic transitions, typically π-π* or n-π* transitions.
For BTD derivatives, the main absorption bands are often attributed to intramolecular charge transfer (ICT) from the HOMO to the LUMO. researchgate.net For example, TD-DFT calculations on an EPBZ molecule and its derivatives predicted a single absorption peak around 260 nm, which was attributed to a π to π* transition. espublisher.com In another study on different BTD derivatives, the calculated maximum absorption wavelengths were found to correspond to HOMO → LUMO and HOMO → LUMO+1 transitions. nih.gov The accuracy of these predictions can depend on the choice of the functional and basis set. mdpi.com
| Compound | Calculated λmax (nm) | Transition |
|---|---|---|
| EPBZ | ~260 | π → π* espublisher.com |
| BTD Derivative 2a | 413, 623 | HOMO → LUMO, HOMO → LUMO+1 nih.gov |
TD-DFT can also be used to investigate the luminescence properties of molecules, including fluorescence and phosphorescence. By optimizing the geometry of the first excited state (S1), it is possible to calculate emission energies. researchgate.net
Computational studies on various BTD-based molecules have successfully predicted their emission wavelengths. researchgate.netnih.gov Furthermore, theoretical approaches can provide insights into the factors governing the fluorescence quantum yield (Φf), which is a measure of the efficiency of the emission process. For some BTD derivatives, high quantum yields have been predicted and observed, making them promising candidates for applications in organic light-emitting diodes (OLEDs). nih.govnih.gov For example, solid samples of a phosphinoamine based on 4-amino-2,1,3-benzothiadiazole exhibited a bright emission with a quantum yield of up to 93%. nih.gov
Computational Studies of Reaction Mechanisms and Pathways for this compound Functionalization
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For BTD, which is an electron-poor system, direct functionalization can be challenging. nih.gov Theoretical studies can help in understanding the regioselectivity and reactivity of different positions on the benzothiadiazole ring.
Recent work has shown that iridium-catalyzed C-H borylation can be used to functionalize the BTD core at various positions. nih.gov Computational studies can be employed to understand the preference for borylation at specific sites. Furthermore, theoretical investigations have been used to predict the regioselectivity of reactions involving novel BTD-based heteroarynes, with the outcomes being consistent with the Aryne Distortion Model. nih.gov DFT calculations have also been used to study the mechanism of cycloaddition reactions involving related heterocyclic systems, providing insights into the concerted or stepwise nature of these transformations. researchgate.net
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions
The molecular organization of BTD derivatives in the solid state is heavily influenced by specific, directional non-covalent interactions. A key interaction is the chalcogen bond, specifically the short contact between the sulfur atom (S) of one molecule and the nitrogen atom (N) of a neighboring molecule (S···N). nih.gov This interaction plays a significant role in creating well-ordered molecular packing, which is crucial for the performance of organic electronic devices. nih.gov
In addition to S···N interactions, π-π stacking is a dominant force in the self-assembly of these aromatic systems. The arrangement can be influenced by substituents on the benzene (B151609) ring. For instance, studies on 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) reveal a slip-stacked packing motif where the BTD unit interacts with the neighboring thiophene units. acs.org The introduction of an ethoxy group at the 5-position of the BTD core would be expected to modulate these interactions in several ways:
Steric Influence : The ethoxy group introduces steric bulk, which can influence the distance and geometry of π-π stacking between adjacent molecules. This can alter the packing arrangement, potentially shifting it from a co-facial to a more slipped or herringbone-like structure.
Hydrogen Bonding : The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming C-H···O intermolecular bonds with hydrogen atoms on neighboring molecules. This provides an additional pathway for self-assembly, complementing the inherent S···N and π-π interactions.
MD simulations on related systems, such as benzothiazole-thiazole hybrids and benzimidazole (B57391) derivatives, have been successfully used to test the stability of ligand-protein interactions and understand structure-activity relationships, demonstrating the power of this computational technique. nih.govbiointerfaceresearch.comnih.govhacettepe.edu.tr Similar simulations for this compound would be invaluable for predicting its crystal packing and thin-film morphology, which are essential for its potential application in organic electronics.
Rational Design Principles Guided by Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for the rational design of new materials based on the 2,1,3-benzothiadiazole core. nih.govnih.gov These theoretical models allow researchers to predict the electronic and optical properties of yet-to-be-synthesized molecules, saving significant time and resources. nih.gov The primary goal is to tune the molecule's properties for specific applications, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. wikipedia.orgresearchgate.net
The design strategy often revolves around the Donor-Acceptor (D-A) concept, where the electron-deficient BTD unit acts as the acceptor. mdpi.com By attaching electron-donating groups to the BTD core, chemists can precisely control the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The introduction of a 5-ethoxy group follows this principle:
Electron-Donating Substituent : The ethoxy group is a well-known electron-donating group. Its presence on the BTD ring raises the energy level of the HOMO more significantly than the LUMO.
Band Gap Engineering : This differential shift in orbital energies leads to a reduction in the HOMO-LUMO energy gap. A smaller energy gap is desirable for creating materials that absorb and emit light at longer wavelengths (i.e., red-shifted), a key requirement for various optoelectronic applications. mdpi.com
Solubility and Processing : Alkoxy chains like ethoxy can also improve the solubility of the compound in organic solvents, which is a critical factor for solution-based processing of thin-film devices.
Computational studies on various BTD derivatives have established clear structure-property relationships. For example, DFT calculations can predict how different donor units attached to the BTD core will affect the final optoelectronic properties.
Table 1: Calculated Electronic Properties of Donor-Acceptor Molecules Based on the Benzothiadiazole (BTD) Core Data extracted from studies on related D-A-D systems to illustrate design principles.
| Compound | Donor Unit | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Compound |
|---|---|---|---|---|---|
| 2a | Selenophene | -5.12 | -2.74 | 2.38 | mdpi.com |
| 2b | Pyridine | -5.24 | -3.03 | 2.21 | mdpi.com |
| 2c | 3,4-Ethylenedioxythiophene (B145204) | -4.78 | -3.03 | 1.75 | mdpi.com |
| 2d | Bithiophene | -5.12 | -2.99 | 2.13 | mdpi.com |
As the data in the table illustrates, changing the donor unit systematically alters the HOMO/LUMO levels and the energy gap. mdpi.com The introduction of the strong donor 3,4-ethylenedioxythiophene (in compound 2c) results in the highest HOMO level (-4.78 eV) and the smallest energy gap (1.75 eV). mdpi.com A 5-ethoxy group on the BTD core would similarly function as an internal electron-donating substituent, providing a simple and effective method to fine-tune the electronic structure based on these established principles.
Electronic Absorption and Emission Spectroscopy for Comprehensive Optical Profiling
The optical properties of this compound and its derivatives are fundamentally governed by intramolecular charge transfer (ICT) from the electron-rich ethoxy group to the electron-deficient benzothiadiazole nucleus. This charge transfer character gives rise to distinct absorption and emission profiles that are highly sensitive to the molecular environment.
Solvatochromism and Environmental Effects on Photophysical Properties
The photophysical behavior of 2,1,3-benzothiadiazole (BTD) derivatives is markedly influenced by the polarity of their environment, a phenomenon known as solvatochromism. nih.gov Generally, as the solvent polarity increases, the emission spectra of these compounds exhibit a bathochromic (red) shift, which is indicative of a more polar excited state compared to the ground state. nih.gov This behavior is attributed to the stabilization of the charge-separated excited state by polar solvent molecules.
For instance, studies on various N-substituted BTD derivatives have shown that they exhibit high photostability, large Stokes shifts, and pronounced solvatochromic properties. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, tends to increase in more polar solvents. This is a direct consequence of the change in dipole moment upon excitation. The ground state dipole moments of similar BTD derivatives are typically small, while the dipole moments in the excited state are substantially larger. rsc.org This significant increase in dipole moment upon photoexcitation is a hallmark of an ICT state.
The environmental sensitivity of these fluorophores has been harnessed for applications such as fluorescent probes for imaging lipid droplets in cells, where the nonpolar environment of the lipid droplets leads to enhanced fluorescence. nih.gov
Table 1: Illustrative Solvatochromic Data for a Benzothiadiazole Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 450 | 520 | 3188 |
| Toluene | 2.38 | 455 | 545 | 3986 |
| Dichloromethane | 8.93 | 465 | 580 | 4780 |
| Acetonitrile | 37.5 | 470 | 610 | 5217 |
Note: Data is representative for a typical benzothiadiazole derivative and illustrates the general trend.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, provide critical insights into the dynamic processes that occur in the excited state of this compound derivatives. Following photoexcitation, a cascade of relaxation events takes place on timescales ranging from femtoseconds to nanoseconds.
Femtosecond transient absorption spectroscopy has revealed that the primary event following light absorption is an ultrafast intramolecular charge transfer (ICT). rsc.org This ICT process can be assisted by structural relaxations, such as the planarization of attached ring systems, which typically occurs on a picosecond timescale, ranging from approximately 0.88 to 1.3 picoseconds depending on the solvent polarity. rsc.org
Time-resolved fluorescence measurements complement these findings, showing that the stabilization of the ICT state in polar solvents can lead to longer fluorescence lifetimes. rsc.org However, this stabilization can also activate specific non-radiative decay channels, which may result in a decrease in the fluorescence quantum yield. rsc.org In some cases, benzothiadiazole derivatives can exhibit unexpectedly long-lived excited states, on the order of microseconds, which is indicative of phosphorescence due to efficient intersystem crossing from the singlet to the triplet state, sometimes facilitated by the "heavy atom effect" if a bromine atom is present in the structure. mdpi.com
The excited state dynamics are crucial for understanding the efficiency of these molecules in various applications, such as organic light-emitting diodes (OLEDs) and photocatalysis, where the lifetime and nature of the excited state dictate the performance. chemrxiv.org
Electrochemical Analysis (Cyclic Voltammetry) for Redox Potentials and Energy Levels
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of molecules, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are critical parameters for designing materials for organic electronic devices, as they govern charge injection and transport properties.
For 2,1,3-benzothiadiazole derivatives, the electron-accepting nature of the BTD core results in a relatively low-lying LUMO level, while the electron-donating substituent, such as the ethoxy group, raises the HOMO level. nih.gov This leads to a relatively small electrochemical energy gap (E_g), which is consistent with the observed absorption in the visible region of the electromagnetic spectrum. nih.gov
In studies of polymers containing alkoxy-substituted benzothiadiazole units, the HOMO levels were found to be in the range of -5.51 eV to -5.71 eV, and the LUMO levels were between -3.71 eV and -4.04 eV. core.ac.uk The introduction of the alkoxy group can also improve the solubility and molecular weight of polymeric materials. core.ac.uk Theoretical calculations using Density Functional Theory (DFT) often complement experimental CV data, providing a deeper understanding of the electronic structure. nih.govresearchgate.net For instance, DFT calculations show that the LUMO is typically localized on the benzothiadiazole fragment, confirming its role as the acceptor unit. nih.gov
Table 2: Electrochemical Data for Representative Alkoxy-Benzothiadiazole Containing Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| PTBTT | -5.68 | -3.91 | 1.77 |
| PHTBTHT | -5.71 | -3.72 | 1.99 |
| PFBTF | -5.61 | -4.04 | 1.57 |
| PTTBTTT | -5.51 | -3.71 | 1.80 |
Data adapted from a study on alkoxy-benzothiadiazole based copolymers. core.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. In the context of this compound, EPR can be used to study the radical anions formed upon one-electron reduction.
The one-electron reduction of a benzothiadiazole derivative, 2,1,3-benzothiadiazole-4,7-dicarbonitrile, has been shown to produce a stable radical anion whose EPR spectrum can be resolved to provide information about the distribution of the unpaired electron within the molecule. rsc.org The hyperfine coupling constants to the nitrogen atoms in the BTD ring and any substituents can be determined, revealing the spin density at these positions. rsc.org This information is valuable for understanding the electronic structure of the reduced species and can be correlated with theoretical calculations. rsc.org
While EPR studies specifically on this compound are not widely reported, the principles from studies on other BTD derivatives are directly applicable. The formation of radical intermediates is a key step in many electrochemical and photochemical processes, and EPR spectroscopy provides a direct means to observe and characterize these transient species. For example, in reactions involving single-electron transfer (SET) to quinone-like structures, EPR has been used to confirm the existence of semiquinone-type radical anions. researchgate.net
Advanced Vibrational Spectroscopy (e.g., Raman, Resonant Raman) for Structural Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. For 2,1,3-benzothiadiazole and its derivatives, these techniques can identify characteristic vibrational modes associated with the BTD core and its substituents.
The Raman spectrum of the parent 2,1,3-benzothiadiazole has been documented, providing a reference for the vibrational modes of the core heterocyclic structure. chemicalbook.com When substituents like the ethoxy group are present, new vibrational bands will appear in the spectrum, and existing bands may shift in frequency, offering insights into the electronic and steric effects of the substituent.
Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can be particularly informative. This technique selectively enhances the vibrational modes that are coupled to the electronic transition. acs.org For charge-transfer compounds like this compound, resonance Raman can highlight the vibrations of the donor and acceptor moieties that are most involved in the ICT process. This can help to elucidate the structural changes that occur upon electronic excitation. acs.org In studies of related benzothiazole compounds, Raman spectroscopy has been used in conjunction with DFT calculations to assign the observed vibrational bands and to understand the molecular geometry and bonding. researchgate.net
X-ray Diffraction (XRD) for Solid-State Molecular Packing and Crystal Structure
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. This information is crucial for understanding structure-property relationships, as the solid-state packing can significantly influence the optical and electronic properties of a material.
For derivatives of 2,1,3-benzothiadiazole, XRD studies have revealed important details about intermolecular interactions, such as π-π stacking and hydrogen bonding. nih.gov These interactions can affect the fluorescence quantum yield and the charge transport characteristics of the material in the solid state. For example, the crystal structure of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole has been refined, providing insights into its molecular packing. mdpi.com
Morphological Characterization in Thin Films (e.g., AFM, TEM, GIWAXS)
While specific morphological studies on thin films composed exclusively of this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related benzothiadiazole-based small molecules. These studies demonstrate how processing conditions and molecular structure influence the final film morphology.
A pertinent example involves the characterization of thin films made from a D(D′–A–D′)2 type small molecule, 3HTBTT, which incorporates a central benzothiadiazole acceptor unit flanked by thiophene and 3-hexylthiophene (B156222) donors. nih.gov Research on this compound highlights the profound impact of solvent processing on the film's structural properties, which are analyzed using AFM and X-ray diffraction (XRD), a technique that provides complementary information to GIWAXS on crystallinity. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface topography of thin films. azom.com In the study of the benzothiadiazole-based molecule 3HTBTT, AFM was employed to investigate how the composition of a dual-solvent system (chloroform and toluene) affects the surface roughness of inkjet-printed thin films. nih.gov
The surface roughness was found to be highly dependent on the solvent ratio. A film prepared from pure toluene exhibited a relatively high surface roughness. As chloroform (B151607) was introduced and its proportion increased to a 1.5:1 ratio with toluene, the surface became significantly smoother, with roughness decreasing from 6.38 nm to 1.05 nm. nih.gov This improvement in morphology is attributed to the optimized evaporation rate of the solvent mixture, which allows sufficient time for the molecules to self-assemble into a more ordered state. nih.gov However, further increasing the chloroform concentration led to a dramatic increase in surface roughness, indicating that a delicate balance is required to achieve optimal film formation. nih.gov
This strong correlation between solvent composition and surface morphology underscores the importance of process optimization for benzothiadiazole-containing materials. The smooth and uniform surfaces achieved under optimal conditions are generally desirable for fabricating efficient electronic devices, as they promote better interfacial contact and reduce charge trapping at surface defects. nih.gov
The detailed findings on surface roughness as a function of solvent ratio are summarized in the table below.
| Chloroform:Toluene Ratio | Surface Roughness (nm) |
| 0:1 | 6.38 |
| 1:1 | 1.81 |
| 1.5:1 | 1.05 |
| 2:1 | 10.02 |
| Data derived from a study on the benzothiadiazole-based small molecule 3HTBTT. nih.gov |
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for probing the molecular packing and orientation within thin films. researchgate.net By directing an X-ray beam at a shallow angle to the film surface, GIWAXS can reveal details about the crystalline structure, including the orientation of molecular planes relative to the substrate. This information is crucial for understanding charge transport anisotropy in organic semiconductors. Although specific GIWAXS data for this compound is not available, studies on related benzothiadiazole co-oligomers have shown that the inclusion of the BT unit can induce significant crystalline order in thin films. researchgate.net The resulting molecular arrangement, whether "face-on" (π-π stacking direction perpendicular to the substrate) or "edge-on" (π-π stacking direction parallel to the substrate), has a defining impact on charge mobility in devices like thin-film transistors. nih.govresearchgate.net
Transmission Electron Microscopy (TEM) provides direct visualization of the film's internal morphology, including phase separation in bulk heterojunction blends or the formation of crystalline domains. This technique is particularly valuable for analyzing the nanoscale structure of polymer blends used in organic solar cells, where the size and interconnectivity of donor and acceptor domains are critical for efficient charge separation and transport. While TEM studies specifically on this compound are scarce, the broader field of organic electronics heavily relies on TEM to correlate nanoscale morphology with device performance.
Applications of 5 Ethoxy 2,1,3 Benzothiadiazole in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) core makes it a prominent building block for luminescent materials in OLEDs. researchgate.netpolyu.edu.hk The incorporation of an ethoxy group at the 5-position can modulate the emission color and efficiency of these materials.
Emitter Materials and Host-Guest Systems
Derivatives of 5-alkoxy-2,1,3-benzothiadiazole are utilized in the emissive layer of OLEDs, often in host-guest systems. In these systems, a small amount of the BTD-based emitter (guest) is dispersed within a host material. This approach can lead to high-efficiency and color-tuned emission. For instance, donor-acceptor molecules incorporating alkoxy-substituted BTD units have been developed as efficient fluorescent emitters. The intramolecular charge transfer (ICT) from the donor to the BTD acceptor results in strong luminescence. The energy of this emission can be tuned by modifying the strength of the donor and acceptor moieties, as well as by the nature of the alkoxy group.
Research has shown that triphenylamine (B166846)/benzothiadiazole-based compounds can act as efficient orange and red fluorescent emitters in non-doped OLEDs. nih.gov For example, a device using the emitter TBAN, which contains a triphenylamine donor and a benzothiadiazole acceptor, exhibited a maximum external quantum efficiency (EQE) of 5.7% with orange-red emission. nih.gov While not a 5-ethoxy derivative, this highlights the potential of alkoxy-substituted BTDs in achieving high-performance OLEDs.
Table 1: Performance of an OLED with a Benzothiadiazole-based Emitter
| Emitter | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Max. EQE (%) | Emission Peak (nm) |
|---|---|---|---|---|
| TBAN | 74,820 | 12.1 | 5.7 | 596 |
Data sourced from a study on triphenylamine/benzothiadiazole-based compounds. nih.gov
Charge Transport Layers
While primarily known for their emissive properties, benzothiadiazole derivatives can also be incorporated into charge transport layers. The electron-deficient nature of the BTD core facilitates electron transport. By functionalizing the BTD unit with appropriate side chains, materials with good film-forming properties and suitable energy levels for electron injection and transport can be designed. The ethoxy group can influence the morphology and electronic properties of these materials, thereby affecting charge mobility.
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of organic solar cells, 5-ethoxy-2,1,3-benzothiadiazole and its alkoxy analogues play a significant role as electron-acceptor components in the active layer. researchgate.netpolyu.edu.hk
Donor-Acceptor (D-A) Materials in Bulk Heterojunctions
The most common architecture for OPVs is the bulk heterojunction (BHJ), where a blend of an electron-donor and an electron-acceptor material forms the active layer. Copolymers incorporating 5,6-dialkoxy-2,1,3-benzothiadiazole as the acceptor unit and various thienoacenes as donor units have been synthesized and tested in polymer solar cells. researchgate.net The alkoxy groups in these polymers enhance solubility and influence the molecular packing, which is crucial for efficient charge separation and transport.
A study on a series of such copolymers demonstrated that the choice of the thienoacene donor significantly impacts the device performance. researchgate.net For instance, a polymer combining a dithieno[3,2-b:2′,3′-d]thiophene (DTT) donor with a dialkoxy-benzothiadiazole acceptor achieved a power conversion efficiency (PCE) of 9.02%. researchgate.net This high efficiency was attributed to well-ordered molecular packing and high charge mobilities. researchgate.net
Table 2: Photovoltaic Performance of Copolymers with Dialkoxy-benzothiadiazole Acceptors
| Thienoacene Donor | PCE (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
|---|---|---|---|---|
| TT | 6.25 | 0.78 | 11.53 | 69.6 |
| DTT | 9.02 | 0.81 | 15.54 | 71.7 |
| BDT | 6.34 | 0.86 | 10.98 | 67.2 |
| NDT | 2.29 | 0.79 | 5.49 | 52.8 |
Data from a study on dialkyloxy-benzothiadiazole copolymers in polymer solar cells. researchgate.net
Dye-Sensitized Solar Cells (DSSCs)
Benzothiadiazole derivatives are also employed as key components in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netpolyu.edu.hk In a typical D-π-A (donor-pi-acceptor) dye structure, the BTD unit can act as an auxiliary acceptor within the π-bridge or as the primary acceptor. The incorporation of an ethoxy group can enhance the light-harvesting properties of the dye and modulate its energy levels to facilitate efficient electron injection into the semiconductor's conduction band.
Research on benzothiadiazole-based photosensitizers has shown that these dyes can achieve high power conversion efficiencies. For example, DSSCs using a combination of two different benzothiadiazole-based dyes reached a PCE of up to 10.9% with an iodine-based liquid electrolyte. researchgate.net This was attributed to improved light absorption and passivation of the TiO2 surface. researchgate.net
Organic Field-Effect Transistors (OFETs)
The application of this compound derivatives extends to organic field-effect transistors, where they are used to construct the active semiconductor layer. researchgate.netpolyu.edu.hk
The electron-deficient BTD core, when incorporated into a polymer backbone, can induce strong π-π stacking, which is beneficial for charge transport. The introduction of alkoxy side chains, such as the ethoxy group, can improve the processability and solubility of these polymers without significantly disrupting their ordered packing in the solid state.
A study on copolymers based on 5,6-bis(octyloxy)benzo[c] researchgate.netrsc.orgnih.govthiadiazole as the acceptor and various donor comonomers demonstrated their potential in OFETs. rsc.org These copolymers exhibited favorable optical and electrochemical properties with low band gaps and strong intermolecular interactions. rsc.org The OFET devices fabricated with these materials showed promising charge carrier mobilities, with one copolymer based on a bithiophene donor reaching a maximum hole mobility of 0.67 cm²/Vs. rsc.org
Table 3: OFET Performance of Copolymers with Alkoxy-functionalized Benzothiadiazole
| Donor Comonomer | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|
| Thiophene (B33073) (CP1) | 0.01 | 10⁵ |
| 3,4-difluorothiophene (CP2) | 0.001 | 10⁴ |
| Bithiophene (CP3) | 0.67 | 10⁶ |
| 3,3′-difluoro-2,2′-bithiophene (CP4) | 0.02 | 10⁵ |
| Selenophene (CP5) | 0.003 | 10⁴ |
Data from a study on alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. rsc.org
Electrochromic Devices
Electrochromic devices (ECDs) utilize materials that change their optical properties, such as color, in response to an applied electrical potential. rsc.org This phenomenon is driven by reversible electrochemical redox reactions. rsc.org Derivatives of 2,1,3-benzothiadiazole are highly effective in this application due to their stable redox states and distinct optical properties in neutral and oxidized forms. researchgate.netnih.gov
Donor-acceptor-donor (D-A-D) molecules, where a BTD acceptor is linked to two arylamine donor units, exhibit pronounced electrochromism. rsc.org The BTD core acts as an efficient electron-coupling bridge between the donor units in the oxidized state, giving rise to charge transfer transitions in the near-infrared (NIR) region. rsc.org Furthermore, many BTD derivatives are fluorescent, and their emission can also be modulated by an applied potential, a phenomenon known as electrofluorochromism. rsc.orgnih.gov This dual functionality allows BTD-based materials to serve as both the color-switching and light-emitting component in a single device. researchgate.netnih.gov The performance of these devices is characterized by their transmittance contrast (ΔT) and switching times.
Table 2: Performance Metrics for Electrochromic Devices Based on BTD-Arylamine Derivatives
| Device | Wavelength (nm) | Transmittance Contrast (ΔT%) | Bleaching Time (τ_off, s) | Coloring Time (τ_on, s) | Reference |
|---|---|---|---|---|---|
| EV/LCS01 | 603 | 19.8 | 1.3 | 2.4 | rsc.org |
| EV/EP02 | 890 | 8.4 | 7.7 | 3.6 | rsc.org |
| EV/EP02 | 603 | 29.9 | 5.2 | 4.5 | rsc.org |
Sensor Applications and Fluorescent Probes for Analyte Detection
The inherent fluorescence and photostability of the 2,1,3-benzothiadiazole core make it an excellent scaffold for developing optical sensors and fluorescent probes for detecting a wide variety of analytes, including ions and neutral molecules. researchgate.netresearchgate.net
Optical sensors based on BTD operate through mechanisms that translate a molecular recognition event into a measurable change in color (chromogenic) or fluorescence (fluorogenic). researchgate.net These sensors can be broadly classified into two types:
Chemosensors: These devices interact with an analyte through reversible non-covalent interactions. The sensor consists of a recognition unit that selectively binds the analyte and a BTD signaling unit that reports the binding event. researchgate.net
Chemodosimeters: These devices undergo an irreversible covalent chemical reaction with the analyte. The reaction transforms the BTD derivative into a new species with different optical properties, providing a clear signal for detection. researchgate.net
The sensing mechanism often relies on modulating an intramolecular charge transfer (ICT) process within the D-A structure of the probe. researchgate.net Binding or reaction with an analyte alters the electronic properties of the recognition site, which in turn affects the ICT state and leads to a change in the absorption or emission spectrum. researchgate.netresearchgate.net
The key to creating a selective sensor is the design of the recognition unit, which must be tailored to interact specifically with the target analyte. researchgate.net This is achieved by coupling the BTD fluorophore with a receptor moiety that has a high affinity for the species of interest.
For example, a near-infrared (NIR) fluorescent sensor for mercury ions (Hg²⁺) was developed by combining a D-A type BTD fluorophore with rhodanine-3-acetic acid, which acts as the selective receptor for Hg²⁺. nih.govrsc.org Similarly, selective fluoride (B91410) (F⁻) sensors have been created by incorporating single hydrogen-bond donor groups into the BTD derivative structure, which serve as the interacting sites for the fluoride anion. researchgate.net
Table 3: Performance of BTD-Based Fluorescent Sensors for Analyte Detection
| Sensor | Target Analyte | Detection Limit | Binding Constant (K) | Key Feature | Reference |
|---|---|---|---|---|---|
| TBBA | Mercury (Hg²⁺) | 13.10 nM | 2.37 × 10⁴ M⁻¹ | NIR fluorescence enhancement | nih.gov |
Photocatalysis with this compound Derivatives
Donor-acceptor organic polymers featuring the 2,1,3-benzothiadiazole unit have emerged as promising, low-cost photocatalysts for solar fuel production, particularly for generating hydrogen from water. nih.gov These materials are designed to efficiently absorb light and facilitate the charge separation needed to drive chemical reactions. chemrxiv.org
In polymers like poly(9,9-dioctylfluorene-alt-2,1,3-benzothiadiazole) (F8BT), the BTD unit acts as the electron acceptor. nih.gov Research has shown that the BTD moiety plays a dual role in the photocatalytic process. Beyond facilitating charge separation, the nitrogen atoms on the BTD ring can be protonated, especially under acidic conditions. nih.gov This protonation is believed to be a critical intermediate step in the hydrogen evolution reaction. nih.gov The efficiency of these photocatalysts can be exceptionally high, as demonstrated by BTD-based sp² carbon-conjugated covalent organic frameworks (sp²c-COFs), which exhibit high hydrogen evolution rates under visible light. rsc.org
Table 4: Photocatalytic Hydrogen Evolution Rates for BTD-Based Covalent Organic Frameworks (COFs)
| Photocatalyst | Light Conditions | Average Hydrogen Evolution Rate | Reference |
|---|---|---|---|
| HIAM-0001 | Visible light (λ > 420 nm) | 1410 µmol g⁻¹ h⁻¹ | rsc.org |
Structure Property Relationships and Molecular Design Principles for 5 Ethoxy 2,1,3 Benzothiadiazole Systems
Impact of Substituent Effects on Electronic and Optical Characteristics
The electronic and optical properties of 5-Ethoxy-2,1,3-benzothiadiazole systems are profoundly influenced by the nature and position of substituent groups attached to the core structure. These substituents can modulate the electron density distribution, thereby altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the material's optoelectronic behavior.
Role of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 2,1,3-benzothiadiazole (B189464) framework is a powerful strategy to tune its electronic properties. mdpi.comrsc.org
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and amino (-NH2) increase the electron density of the conjugated system. researchgate.netstudypug.com This generally leads to a destabilization (increase in energy) of the HOMO level. The impact on the LUMO level is typically less pronounced. Consequently, the introduction of EDGs often results in a smaller HOMO-LUMO gap, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.net For instance, studies on phenylethynyl-2,1,3-benzothiadiazole derivatives have shown that strong EDGs like N,N-dimethylamino lead to a pronounced solvatochromic behavior and a strong intramolecular charge transfer (ICT) character in the excited state. rsc.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carboxylic acid (-COOH) pull electron density away from the conjugated system. studypug.comotterbein.edu This has a stabilizing effect (a decrease in energy) on both the HOMO and LUMO levels. The stabilization of the LUMO is often more significant. As a result, attaching EWGs can also lead to a reduced bandgap. mdpi.com For example, the substitution of a -NO2 group in a furan-based benzothiazole (B30560) derivative was found to lower both the HOMO and LUMO energy levels, effectively reducing the energy gap. mdpi.com However, steric effects can sometimes limit the π-accepting capability of certain EWGs, as observed with the nitro group in some cases. nih.gov
The table below summarizes the general effects of EDGs and EWGs on the electronic properties of benzothiadiazole derivatives.
| Group Type | Examples | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Bandgap |
| Electron-Donating (EDG) | -OCH3, -NH2, -OR | Increases | Minor Change | Decreases |
| Electron-Withdrawing (EWG) | -NO2, -CN, -COOH | Decreases | Decreases (Significantly) | Decreases |
Regiochemical Influence of the Ethoxy Group and Other Substituents
The ethoxy group at the 5-position, being an electron-donating group, influences the electronic landscape of the benzothiadiazole ring. Its precise impact is intertwined with the positions of other appended functional groups. For instance, functionalization at the C4 and C7 positions has been a primary focus in the literature, while derivatization at the C5 and C6 positions has been less explored. nih.govdiva-portal.org
Recent studies have highlighted the importance of regioselective functionalization. For example, Ir-catalyzed C-H borylation has enabled access to 5-boryl BTD building blocks, opening up pathways for further functionalization at the C5 position. nih.govdiva-portal.org The regioselectivity of these reactions is often governed by a combination of electronic and steric factors. nih.gov The emissive behavior of BTD derivatives has been shown to be strongly dependent on the substituent's position, with regioselective substitution enabling properties like long-lived fluorescence and reduced quenching in polar solvents. diva-portal.org
Conjugation Length and Molecular Planarity Effects on Optoelectronic Behavior
The extent of the π-conjugated system and the planarity of the molecule are crucial factors that dictate the optoelectronic properties of this compound-based materials. mdpi.comresearchgate.net
Conjugation Length: Extending the π-conjugated system, for instance by introducing aromatic rings or other conjugated moieties, generally leads to a delocalization of the π-electrons. This increased delocalization results in a smaller HOMO-LUMO gap. Consequently, materials with longer conjugation lengths tend to exhibit absorption and emission at longer wavelengths (red-shifted). rsc.orgresearchgate.net For example, oligomers consisting of extended thiophene (B33073) building blocks as electron donors and 2,1,3-benzothiadiazole as an electron acceptor have shown low HOMO-LUMO gaps. wikipedia.org
Molecular Planarity: A planar molecular structure facilitates effective π-orbital overlap along the conjugated backbone. This enhanced overlap promotes electron delocalization, leading to a smaller bandgap and improved charge transport characteristics. Deviations from planarity, often caused by steric hindrance between adjacent chemical groups, can disrupt the π-conjugation, resulting in a blue-shift of the absorption spectra and potentially lower charge carrier mobility. semanticscholar.org For instance, introducing fluorine atoms can sometimes enhance backbone planarity. nih.gov The planarity of the molecular structure is a key factor in promoting π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices. semanticscholar.org
The interplay between conjugation length and molecular planarity is a key consideration in the design of high-performance organic electronic materials.
Donor-Acceptor Design Strategies for Low Bandgap Materials
The donor-acceptor (D-A) approach is a cornerstone of designing organic materials with low HOMO-LUMO energy gaps, a critical requirement for applications such as organic photovoltaics and near-infrared (NIR) emitters. mdpi.comresearchgate.netresearchgate.net In this design, an electron-donating (D) unit is covalently linked to an electron-accepting (A) unit. The 2,1,3-benzothiadiazole core, including its 5-ethoxy derivative, serves as an excellent electron acceptor. nih.govrsc.org
By pairing the BTD acceptor with various electron-donating moieties, it is possible to induce an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.org This ICT state is lower in energy than the excited states of the individual D or A units, effectively reducing the material's bandgap. mdpi.com
The strength of the donor and acceptor units plays a crucial role in determining the extent of the bandgap reduction. Stronger donors and acceptors lead to a more pronounced ICT character and a smaller bandgap. rsc.org For example, combining BTD with strong electron-donating units like 3,4-ethylenedioxythiophene (B145204) (EDOT) has led to the development of polymers with low bandgaps of around 0.9-1.4 eV. nih.gov
The following table presents examples of donor-acceptor systems based on benzothiadiazole and their resulting properties.
| Donor Unit | Acceptor Unit | Resulting Property | Reference |
| Thiophene | 2,1,3-Benzothiadiazole | Low HOMO-LUMO gap | wikipedia.org |
| 3,4-ethylenedioxythiophene (EDOT) | 2,1,3-Benzothiadiazole | Low band gap polymers (0.9-1.4 eV) | nih.gov |
| Triazatruxene (TAT) | Benzothiadiazole (BT) | Power conversion efficiency of 10.2% in DSSCs | rsc.org |
Molecular Engineering for Enhanced Device Performance and Stability
Molecular engineering of this compound systems is a critical strategy for optimizing their performance and stability in electronic devices. rsc.orgresearchgate.net This involves the rational design and synthesis of molecules with specific functionalities to address challenges such as charge injection, charge transport, and long-term operational stability.
Key molecular engineering strategies include:
Side-Chain Engineering: The nature and length of alkyl or alkoxy side chains can significantly influence the solubility, processability, and solid-state packing of the material. For instance, the introduction of alkoxy side chains can improve solubility and lead to high molecular weight polymers.
End-Capped Acceptor Modification: Modifying the end-groups of the acceptor unit has proven to be an effective strategy for designing high-performance molecules for organic solar cells. researchgate.net
Introduction of Specific Functional Groups: The incorporation of fluorine atoms is a common strategy to improve electronic properties. rsc.org Fluorination can lower the LUMO energy level, which is beneficial for electron injection in n-type materials, and can also enhance intermolecular interactions and backbone planarity. nih.gov
Backbone Design: The design of the polymer backbone, for example by introducing fused rings, can modulate molecular planarity and stacking, thereby improving charge transport. leigroup.cn
These molecular engineering approaches allow for a fine-tuning of the material's properties to meet the specific requirements of a given device application, leading to enhanced efficiency and longevity.
Influence of Intermolecular Interactions on Solid-State Properties
In the solid state, the performance of organic electronic materials is not only determined by the properties of individual molecules but also significantly by how these molecules interact with each other. Intermolecular interactions govern the packing of molecules in thin films, which in turn dictates crucial properties like charge carrier mobility.
Key intermolecular interactions in this compound systems include:
π-π Stacking: The planar aromatic rings of the benzothiadiazole core can stack on top of each other, creating pathways for charge transport between molecules. The distance and orientation of this stacking are critical for efficient charge hopping.
Chalcogen Bonding: The sulfur and nitrogen atoms in the thiadiazole ring can participate in non-covalent interactions, known as chalcogen bonds (e.g., N···S interactions), which can influence the molecular packing and contribute to a well-ordered structure. researchgate.net
The introduction of specific substituents can be used to control these intermolecular interactions. For example, the incorporation of fluorine atoms can lead to stronger intermolecular interactions through F···H or F···S contacts, promoting a more ordered packing. rsc.org A planar molecular structure is also conducive to strong π-π stacking. semanticscholar.org By carefully engineering the molecular structure to promote favorable intermolecular interactions, it is possible to achieve highly ordered solid-state structures with enhanced charge transport properties, which is essential for high-performance organic electronic devices.
Biological Activities and Mechanistic Investigations of 5 Ethoxy 2,1,3 Benzothiadiazole Derivatives Excluding Clinical Data
Molecular Interactions with Biological Targets (e.g., Protein Binding, Enzyme Inhibition)
Derivatives of the benzothiadiazole and the related benzothiazole (B30560) scaffold have demonstrated a capacity to interact with a variety of biological targets, primarily through enzyme inhibition and DNA binding. These interactions are fundamental to their observed biological effects.
Recent reviews have highlighted that benzothiazole derivatives can exhibit antibacterial activity by inhibiting a range of essential microbial enzymes. nih.govnih.gov These targets include enzymes crucial for DNA replication (DNA gyrase), cell wall synthesis (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase - MurB), folate synthesis (dihydropteroate synthase - DHPS, dihydrofolate reductase), and protein synthesis (peptide deformylase). nih.govnih.gov
For instance, certain benzothiazole derivatives function as antibacterial agents by competing with 4-aminobenzoic acid (PABA) to inhibit the DHPS enzyme. mdpi.com Other studies have shown that specific substitutions on the benzothiazole ring, such as chloro, fluoro, and methoxy (B1213986) groups, can enhance the inhibition of bacterial growth, with some compounds showing potent activity against E. coli and S. aureus. rsc.org The mode of action for some of these derivatives involves not only enzyme inhibition but also direct interaction with plasmid DNA, suggesting a multi-faceted mechanism. rsc.org
Table 1: Examples of Molecular Targets for Benzothiadiazole/Benzothiazole Derivatives
| Target Type | Specific Target | Biological Process | Reference |
|---|---|---|---|
| Enzyme | DNA Gyrase | DNA Replication | nih.govnih.gov |
| Enzyme | MurB Enzyme | Cell Wall Synthesis | nih.gov |
| Enzyme | Dihydropteroate Synthase (DHPS) | Folate Synthesis | nih.govmdpi.com |
| Enzyme | Dihydrofolate Reductase | Folate Synthesis | nih.gov |
| Enzyme | Peptide Deformylase | Protein Synthesis | nih.gov |
| Nucleic Acid | Plasmid DNA | Intracellular Processes | rsc.org |
Intracellular Localization and Bioimaging Applications
The inherent fluorescence of many 2,1,3-benzothiadiazole (B189464) (BTD) derivatives makes them highly suitable for bioimaging applications. nih.gov Since their first use as a selective cellular probe in 2010, BTDs have emerged as a promising alternative to classical fluorescent scaffolds like coumarins and rhodamines. nih.gov
Researchers have successfully designed BTD-based fluorescent probes that can selectively accumulate in specific cellular compartments. nih.govresearchgate.net This allows for high-resolution imaging of organelles in living cells. For example, specific BTD derivatives have been engineered to act as highly efficient and selective probes for mitochondria in cancer cell lines, in some cases outperforming commercially available dyes like MitoTracker® Red. scielo.br Other derivatives have been shown to selectively stain nuclear dsDNA in human stem cells. researchgate.net The ability to tune the substitution pattern on the BTD core allows for the modulation of the probe's photophysical properties and its intracellular destination. diva-portal.org
Studies on related heterocyclic structures have noted that ethoxy-substituted analogs often exhibit a tendency to localize within the cytoplasm, which can be a valuable property in designing probes for specific applications.
Role as Biomarkers and Probes in Cellular Studies
Building on their utility in bioimaging, 2,1,3-benzothiadiazole derivatives are increasingly being used as specialized probes and biomarkers to investigate complex cellular processes. nih.govnih.gov Their high stability and strong fluorescence emission signals make them ideal for these roles. researchgate.net
BTD-based probes have been applied to:
Label specific organelles: As mentioned, they can selectively target mitochondria and the nucleus, enabling detailed studies of the structure and function of these compartments. nih.govscielo.br
Investigate cellular events: Their fluorescence can be designed to respond to specific environmental changes, leading to applications in studying membrane pores or monitoring conditions like hypoxia in tumor cells. nih.gov
Track other molecules: BTDs can be used as fluorescent tags, attached to other molecules (like antitumor compounds) to track their uptake, distribution, and mechanism of action within the cell. nih.gov
The development of BTD probes with features like excited-state intramolecular proton transfer (ESIPT) has led to dyes with superior performance compared to conventional probes like DAPI for live-cell imaging. researchgate.netnih.gov
Mechanistic Insights into in vitro Biological Responses (e.g., Antioxidant, Antimicrobial Mechanisms)
The in vitro biological activities of benzothiadiazole derivatives are rooted in specific molecular mechanisms, primarily related to antimicrobial and antioxidant effects.
Antimicrobial Mechanisms: The primary antimicrobial mechanism for this class of compounds is the inhibition of essential bacterial enzymes, as detailed in Section 7.1. By blocking enzymes like DNA gyrase or those involved in folate and cell wall synthesis, these compounds disrupt critical life processes in bacteria. nih.govnih.gov Beyond enzyme inhibition, some benzothiazole derivatives exert their effects by physically perturbing the bacterial cell membrane and binding to intracellular DNA, leading to a breakdown of cellular integrity and function. rsc.org
Antioxidant Mechanisms: The antioxidant properties of benzothiadiazole and its relatives stem from their ability to counteract oxidative stress. nih.gov One key mechanism is the direct scavenging of free radicals, such as peroxide and hydroperoxide radicals, which are highly reactive and can damage vital cellular components like DNA, proteins, and lipids. derpharmachemica.com Furthermore, studies have shown that benzothiadiazole can enhance the plant antioxidant defense system by promoting the recycling of ascorbic acid (Vitamin C) and stimulating the accumulation of polyphenols, both of which are potent antioxidants. frontiersin.org
Table 2: In Vitro Mechanistic Actions of Benzothiadiazole Derivatives
| Biological Response | Investigated Mechanism | Outcome | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of DNA Gyrase | Disruption of DNA replication | nih.govnih.gov |
| Antimicrobial | Membrane Perturbation | Loss of bacterial cell integrity | rsc.org |
| Antioxidant | Free Radical Scavenging | Neutralization of reactive oxygen species | derpharmachemica.com |
| Antioxidant | Enhancement of Ascorbate Recycling | Increased antioxidant capacity | frontiersin.org |
Design of Biologically Active Scaffolds Based on 5-Ethoxy-2,1,3-benzothiadiazole
The 2,1,3-benzothiadiazole core is a "privileged scaffold," meaning it can be chemically modified in numerous ways to create derivatives with a wide range of biological activities. researchgate.netnih.gov The design of new, active molecules often involves synthesizing a library of compounds where different chemical groups are attached to the core structure and then evaluating them for a desired effect. researchgate.net
Structure-activity relationship (SAR) studies have provided key insights for designing these scaffolds. For example, research on benzothiazoles has shown that making substitutions at the C2 and C6 positions of the ring system is particularly important for antibacterial activity. rsc.org The addition of electron-donating groups, such as methoxy substituents, has been found to increase the electron density of the molecule, enhancing its antibacterial effect. rsc.org
In the context of designing fluorescent probes, the position of substituents on the benzothiadiazole ring is critical for tuning the emission properties. diva-portal.org Strategic placement of groups can lead to derivatives with long-lived fluorescence and prevent the quenching (loss of fluorescence) that often occurs in polar environments, a significant limitation of many other fluorescent dyes. diva-portal.org Synthetic strategies often employ modern chemical reactions, such as Suzuki-Miyaura cross-coupling, to build more complex and functional molecules from simpler benzothiadiazole building blocks. nih.govbeilstein-journals.org
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies for Diversification
While the 2,1,3-benzothiadiazole (B189464) core is a staple in materials chemistry, the synthesis of asymmetrically substituted derivatives like 5-Ethoxy-2,1,3-benzothiadiazole often requires multi-step, de novo construction of the heterocyclic ring. nih.govacs.org A significant challenge and a direction for future research lie in the development of more direct and efficient synthetic routes.
Recent advancements in C-H functionalization, particularly iridium-catalyzed borylation, have shown promise for the regioselective derivatization of the BTD benzoid ring. nih.govdiva-portal.org Future work should focus on applying these methods to the 5-ethoxy derivative, which could allow for the introduction of additional functional groups at other positions (C4, C6, and C7). The electron-donating nature of the ethoxy group will likely influence the regioselectivity of these reactions, a factor that needs systematic investigation.
Furthermore, leveraging established cross-coupling reactions like the Suzuki and Sonogashira reactions on halogenated this compound precursors would enable the synthesis of a diverse library of new materials. rsc.org The development of "two-in-one" monomers based on this ethoxy-substituted core could also facilitate the creation of novel covalent organic frameworks (COFs) with tailored properties for applications such as photocatalysis. rsc.org
Key Research Objectives:
Exploration of direct C-H functionalization techniques on the this compound scaffold.
Optimization of cross-coupling reactions for the synthesis of complex derivatives.
Design and synthesis of "two-in-one" monomers for porous organic polymers.
Advanced Materials Integration and Device Architectures
The unique electronic profile of this compound, combining an electron-accepting heterocycle with an electron-donating substituent, makes it a compelling candidate for various organic electronic devices. Its integration into advanced materials and the design of innovative device architectures are critical for future applications.
In the realm of organic light-emitting diodes (OLEDs) , the ethoxy group can be expected to influence the emission color and quantum efficiency. By serving as a donor component in a donor-acceptor system, it can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to tunable fluorescence. researchgate.net Future research should focus on incorporating this moiety into emissive layers and studying its effect on device performance and color purity.
For organic solar cells (OSCs) , this compound could function as either a component of a donor-acceptor copolymer or as part of a non-fullerene acceptor. The ethoxy group's ability to modify the HOMO/LUMO energy levels is crucial for optimizing the open-circuit voltage and short-circuit current in OSCs. nih.gov Investigations into how the ethoxy group affects the morphology and charge transport in bulk heterojunction blends are necessary.
Table 1: Potential Impact of this compound in Organic Electronics
| Device Type | Potential Role of this compound | Key Research Area |
| OLEDs | Component in emissive layer | Tuning of emission spectra and quantum efficiency |
| OSCs | Building block for donor or acceptor materials | Optimization of energy levels and blend morphology |
| OFETs | Active material in the transistor channel | Modulation of charge carrier mobility |
| Sensors | Fluorescent probe | Enhancing sensitivity and selectivity |
Exploration of New Application Areas Beyond Current Scope
The versatility of the BTD core suggests that this compound could find applications beyond conventional organic electronics. The introduction of the ethoxy group can fine-tune the photophysical properties, opening doors to more specialized uses.
One promising area is in bioimaging and theranostics . The inherent fluorescence of many BTD derivatives can be harnessed for developing probes that can visualize biological processes. diva-portal.org The ethoxy group could enhance cell permeability or be used as a handle to attach bioactive molecules, creating theranostic agents that combine diagnostic imaging with therapeutic action. For instance, linking it to a biologically active moiety like lapachone has shown promise in other BTD systems. mdpi.com
Another emerging application is in photocatalysis . BTD-based covalent organic frameworks have demonstrated potential for photocatalytic hydrogen generation. rsc.org The electronic properties conferred by the ethoxy group could be exploited to optimize the light-harvesting and charge separation processes in such catalytic systems.
Future Application Frontiers:
Development of fluorescent probes for cellular imaging.
Design of theranostic agents for targeted disease treatment and diagnosis.
Creation of novel photocatalysts for green energy production.
Deeper Understanding of Structure-Function Relationships via Multiscale Modeling
To accelerate the development of materials based on this compound, a deep understanding of its structure-function relationships is paramount. Multiscale modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an indispensable tool.
Theoretical calculations can predict how the ethoxy group influences the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and optical properties. nih.gov These models can elucidate the nature of the excited states, including the degree of intramolecular charge transfer, which is crucial for applications in OLEDs and as fluorescent probes. researchgate.net
Furthermore, modeling can provide insights into the intermolecular interactions and packing in the solid state. This is critical for predicting charge transport properties in organic field-effect transistors (OFETs) and for understanding the morphology of thin films in organic solar cells. A combined experimental and theoretical approach will be the most effective strategy for rational molecular design.
Table 2: Focus of Multiscale Modeling for this compound
| Modeling Technique | Property to Investigate | Implication for Application |
| DFT | HOMO/LUMO energy levels, electron density distribution | Tuning electronic properties for OLEDs and OSCs |
| TD-DFT | Excited state energies, oscillator strengths, ICT character | Predicting emission color and efficiency |
| Molecular Dynamics | Intermolecular packing, thin-film morphology | Understanding charge transport and device performance |
Strategies for Improving Environmental Stability and Lifetime in Devices
A significant challenge for many organic electronic materials is their limited environmental stability and operational lifetime. Materials based on the BTD core are no exception. Future research must address these issues to enable the commercial viability of devices incorporating this compound.
One strategy is the introduction of specific substituents to enhance robustness. For example, fluorination of the BTD backbone has been shown to improve the stability of organic solar cells. nih.gov Future synthetic efforts could focus on creating derivatives of this compound that also contain fluorine atoms.
Another approach is to focus on the device architecture and encapsulation. Developing novel charge transport layers and robust encapsulation techniques can protect the active material from degradation by oxygen and moisture. The effect of the ethoxy group on the degradation pathways of the molecule should also be investigated to inform the design of more stable materials. For instance, understanding its susceptibility to photo-oxidation is crucial. The development of benzothiazole (B30560) derivatives for stable dye-sensitized solar cells has shown that long-term performance is achievable. researchgate.net
Strategies for Enhanced Stability:
Strategic fluorination of the benzothiadiazole ring.
Development of advanced encapsulation methods.
Investigation of molecular degradation pathways.
Design of more robust donor-acceptor architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethoxy-2,1,3-benzothiadiazole, and how can purity be optimized?
- Methodology : A common approach involves refluxing ethyl thiocarbazinate with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and methanol, followed by acidification with HCl to precipitate the product. Recrystallization from ethanol yields high-purity crystals . Optimizing purity requires elemental analysis (C, H, N) and spectroscopic validation (e.g., IR for functional groups like C=N and C=S, NMR for proton and carbon environments) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Detect ethoxy group signals (e.g., ¹H: δ 4.4 ppm for CH₂, δ 1.4 ppm for CH₃; ¹³C: δ 69.0 ppm for C-O) .
- IR Spectroscopy : Identify C=N (1560 cm⁻¹) and C=S (1350 cm⁻¹) stretches .
- X-ray crystallography : Confirm planar geometry (r.m.s. deviation <0.011 Å) and intermolecular hydrogen bonds (N–H···S) stabilizing the crystal lattice .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Methodology : Store in tightly sealed containers under inert gas to prevent oxidation. Avoid exposure to moisture and light, as benzothiadiazoles are sensitive to hydrolysis and photodegradation. Recrystallization from ethanol ensures stability, and thermal analysis (e.g., melting point: 128–130°C) confirms phase integrity .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in organic photovoltaic devices?
- Methodology : The ethoxy group enhances electron-donating capacity, while the benzothiadiazole core acts as an electron acceptor. In donor-acceptor copolymers (e.g., PCDTBT), this architecture improves charge separation and reduces bandgaps, as evidenced by redshifted absorption spectra (λmax ~500–600 nm) and high molar extinction coefficients . Density functional theory (DFT) calculations correlate frontier molecular orbitals with open-circuit voltage (Voc) in solar cells .
Q. What methodological challenges arise in modifying the ethoxy substituent of this compound for targeted biological activity?
- Methodology : Ethoxy substitution requires regioselective synthesis to avoid byproducts. Protecting group strategies (e.g., acetyl for NH groups) and controlled reaction conditions (e.g., low-temperature diazotization with NaNO₂/HCl) are critical. Challenges include maintaining solubility during functionalization and avoiding oxidative dimerization, as observed in thiadiazole-thione derivatives .
Q. How can computational modeling guide the design of this compound derivatives for enhanced optoelectronic properties?
- Methodology : DFT studies predict charge-transfer dynamics and bandgap tuning. For example, anchoring groups (e.g., carboxylic acids) in dye-sensitized solar cells (DSSCs) improve electron injection efficiency. Computational screening of π-linkers (e.g., thiophene vs. benzothiadiazole) optimizes light-harvesting and reduces recombination .
Q. What analytical approaches resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. Discrepancies in IR data (e.g., C=S vs. C–O stretches) are addressed by comparing experimental spectra with computed vibrational frequencies. Elemental analysis (e.g., %C deviation <0.5%) resolves purity disputes .
Q. How does the introduction of ethoxy groups affect the supramolecular assembly of benzothiadiazole-based materials?
- Methodology : Ethoxy groups enhance π-π stacking in crystalline phases, as shown by X-ray diffraction (e.g., centrosymmetric dimers via N–H···S hydrogen bonds). In self-assembled monolayers, ethoxy substituents improve interfacial ordering in organic field-effect transistors (OFETs), reducing charge-trapping defects .
Notes
- Safety : Follow TCI America’s guidelines for handling benzothiadiazoles, including PPE (gloves, goggles) and emergency protocols for spills .
- Ethical Compliance : Biological studies must adhere to FDA guidelines; derivatives are not approved for in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
